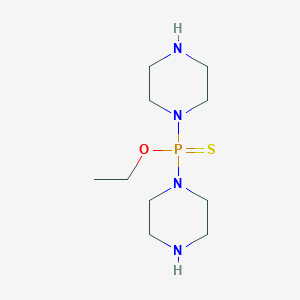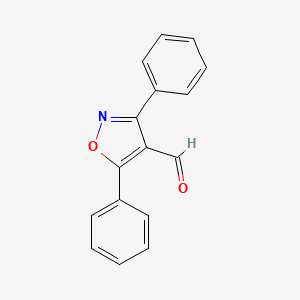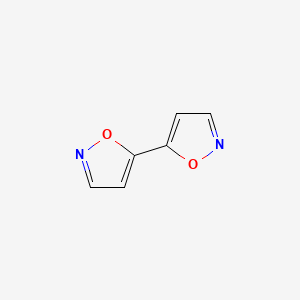
5,5'-Biisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Biisoxazole: is a heterocyclic compound consisting of two isoxazole rings connected by a single bond. Isoxazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Biisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydroxylamine with diketones or α,β-unsaturated carbonyl compounds to form isoxazole rings. The two isoxazole rings are then connected through a single bond to form 5,5’-Biisoxazole .
Industrial Production Methods: Industrial production of 5,5’-Biisoxazole may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and coupling processes. The specific details of industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 5,5’-Biisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can modify the isoxazole rings, leading to different structural configurations.
Substitution: Substitution reactions can introduce various substituents onto the isoxazole rings, altering the compound’s properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or nitrated derivatives, while substitution can introduce alkyl or aryl groups onto the isoxazole rings .
Scientific Research Applications
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions .
Medicine: Derivatives of 5,5’-Biisoxazole have shown potential as therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs .
Industry: In the industrial sector, 5,5’-Biisoxazole is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5,5’-Biisoxazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The isoxazole rings provide a rigid framework that can fit into binding sites, influencing the compound’s biological effects. The exact pathways and targets depend on the specific application and derivative used .
Comparison with Similar Compounds
3,3’-Biisoxazole: Similar structure but with different connectivity of the isoxazole rings.
5,5’-Bis(hydroxymethyl)-3,3’-biisoxazole: Contains hydroxymethyl groups, offering different reactivity and applications
Uniqueness: 5,5’-Biisoxazole is unique due to its specific connectivity and the resulting electronic properties. This uniqueness allows it to participate in reactions and interactions that other similar compounds may not, making it valuable in specialized applications .
Properties
CAS No. |
23296-57-3 |
|---|---|
Molecular Formula |
C6H4N2O2 |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
5-(1,2-oxazol-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C6H4N2O2/c1-3-7-9-5(1)6-2-4-8-10-6/h1-4H |
InChI Key |
YSMPIGJMISTWFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1)C2=CC=NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


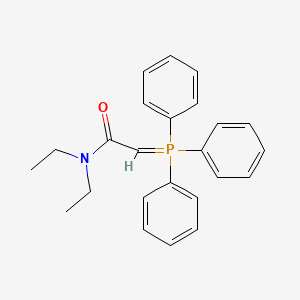
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzamide](/img/structure/B12898738.png)
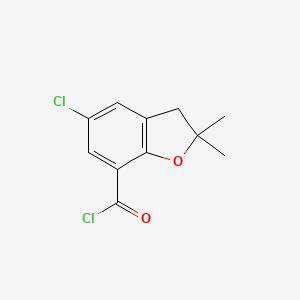
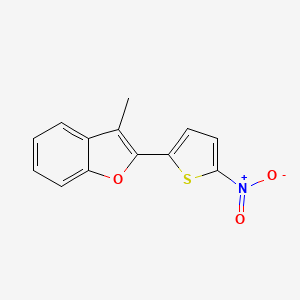
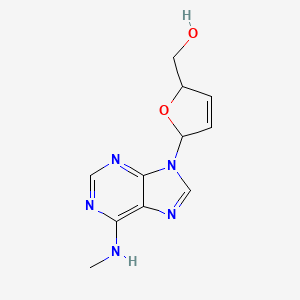


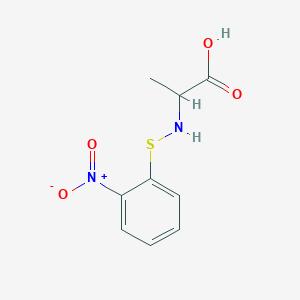
![N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12898788.png)
![4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline](/img/structure/B12898798.png)
![Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B12898803.png)
![Furo[3,2-G]benzoxazole](/img/structure/B12898809.png)
